Cas no 35577-92-5 (4-phenyl-1H-indole)

4-phenyl-1H-indole structure
4-phenyl-1H-indole structure
Product Name:4-phenyl-1H-indole
CAS No:35577-92-5
MF:C14H11N
MW:193.243843317032
MDL:MFCD13177532
CID:1471745
PubChem ID:15806298
Update Time:2025-04-23

4-phenyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 4-phenyl-1H-indole
    • 1H-indole, 4-phenyl-
    • LogP
    • AKOS033919746
    • BS-44950
    • E74633
    • LCTDIQQSJICLJM-UHFFFAOYSA-N
    • EN300-115897
    • 4-phenylindole
    • ZH0043
    • SCHEMBL2193011
    • DA-06488
    • DTXSID101315841
    • Z1255459076
    • 35577-92-5
    • MDL: MFCD13177532
    • Inchi: 1S/C14H11N/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14/h1-10,15H
    • InChI Key: LCTDIQQSJICLJM-UHFFFAOYSA-N
    • SMILES: N1C=CC2=C1C=CC=C2C1C=CC=CC=1

Computed Properties

  • Exact Mass: 193.08923
  • Monoisotopic Mass: 193.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • PSA: 15.79

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Additional information on 4-phenyl-1H-indole

Introduction to 4-phenyl-1H-indole (CAS No. 35577-92-5)

4-phenyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number 35577-92-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. The presence of a phenyl group at the 4-position of the indole core introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and molecular design.

The structural motif of 4-phenyl-1H-indole has been extensively explored for its potential biological activities. Indole derivatives are well-documented for their roles in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer effects. The phenyl substituent enhances the compound's lipophilicity, which is often a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles. This balance between hydrophobicity and hydrophilicity makes 4-phenyl-1H-indole an attractive candidate for further development into therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of 4-phenyl-1H-indole derivatives with improved pharmacokinetic properties. Studies have demonstrated that modifications at the indole core, such as halogenation or alkylation, can significantly alter the binding affinity to biological targets. For instance, research published in leading journals like *Journal of Medicinal Chemistry* has highlighted the synthesis of novel 4-phenyl-1H-indole analogs that exhibit potent inhibitory activity against enzymes involved in cancer progression.

The pharmacological potential of 4-phenyl-1H-indole has also been investigated in the context of neurodegenerative diseases. Preclinical studies suggest that certain derivatives of this compound may modulate neurotransmitter systems, offering a promising avenue for treating conditions such as Alzheimer's disease and Parkinson's disease. The indole scaffold is known to interact with receptors and enzymes that are dysregulated in these pathologies, making it a valuable starting point for structure-based drug design.

In addition to its therapeutic applications, 4-phenyl-1H-indole has shown promise in material science. Its aromatic structure and conjugated system make it suitable for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have explored its derivatives as building blocks for high-performance polymers and liquid crystals, leveraging their electronic properties to enhance device efficiency.

The synthesis of 4-phenyl-1H-indole can be achieved through various chemical pathways, including Friedel-Crafts acylation followed by cyclization or palladium-catalyzed cross-coupling reactions. Advances in synthetic methodologies have enabled the efficient production of complex derivatives with tailored functionalities. For example, transition-metal-catalyzed C-H activation techniques have been employed to introduce diverse substituents at specific positions of the indole ring with high regioselectivity.

From a medicinal chemistry perspective, the exploration of 4-phenyl-1H-indole derivatives has led to the identification of several lead compounds with therapeutic relevance. These include inhibitors of tyrosine kinases, which are overexpressed in many cancers, as well as modulators of G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction pathways. The phenyl group at the 4-position serves as a handle for further derivatization, allowing chemists to optimize potency and selectivity.

The role of 4-phenyl-1H-indole in drug development is further underscored by its presence in several clinical trials targeting various diseases. Its structural features provide a favorable framework for interactions with biological macromolecules, including proteins and nucleic acids. By fine-tuning its chemical structure, researchers aim to develop drugs that are not only effective but also possess favorable safety profiles.

Future directions in the study of 4-phenyl-1H-indole may involve interdisciplinary approaches combining organic synthesis with bioinformatics and artificial intelligence (AI). Machine learning algorithms can predict novel derivatives with enhanced biological activity based on existing data sets. This computational strategy could accelerate the discovery process and lead to the development of next-generation therapeutics.

In summary, 4-phenyl-1H-indole (CAS No. 35577-92-5) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features have spurred extensive research into its biological activities and synthetic applications. As our understanding of its properties continues to grow, so too does its promise as a key component in innovative drug design and advanced materials development.

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